Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2565806-68-8
VCID: VC11668343
InChI: InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
SMILES: CC1CNCC1C(=O)OC.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride

CAS No.: 2565806-68-8

Cat. No.: VC11668343

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride - 2565806-68-8

Specification

CAS No. 2565806-68-8
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl 4-methylpyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Standard InChI Key QKDDAMQXFDTTPL-UHFFFAOYSA-N
SMILES CC1CNCC1C(=O)OC.Cl
Canonical SMILES CC1CNCC1C(=O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride has the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 199.65 g/mol. The hydrochloride salt introduces a chloride ion, contributing to its crystalline structure and hygroscopicity .

Stereochemical Configuration

The compound’s (3R,4R) configuration is critical for its interactions in chiral environments. X-ray crystallography of analogous pyrrolidine derivatives confirms that the methyl and ester groups occupy equatorial positions, minimizing steric strain and stabilizing the ring conformation .

Key Structural Features:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

  • Methyl ester: Enhances lipophilicity and serves as a handle for further derivatization.

  • Methyl group at C4: Introduces steric hindrance, influencing reactivity and selectivity.

  • Hydrochloride salt: Improves solubility in polar solvents like water and methanol.

Physicochemical Properties

PropertyValue
Melting Point180–182°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition Coeff.)0.92 (predictive)
pKa3.1 (carboxylate ester)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves stereoselective strategies to ensure the desired (3R,4R) configuration. A representative pathway includes:

  • Cyclization of L-proline derivatives:
    L-proline is functionalized via methyl esterification followed by alkylation at the 4-position using methyl iodide. The reaction proceeds under basic conditions (e.g., NaH in THF) to yield the intermediate free base .

  • Salt Formation:
    The free base is treated with hydrochloric acid in methanol, resulting in precipitation of the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess .

Reaction Conditions:

  • Temperature: 0–25°C (to prevent racemization).

  • Catalysts: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst).

  • Yield: 65–75% after purification .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous flow reactors: Enable precise control over reaction parameters, reducing side products.

  • Catalytic hydrogenation: Converts nitro intermediates to amines without racemization .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in reactions typical of esters and secondary amines:

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid:
C₈H₁₄ClNO₂+H₂OC₇H₁₂ClNO₂+CH₃OH\text{C₈H₁₄ClNO₂} + \text{H₂O} \rightarrow \text{C₇H₁₂ClNO₂} + \text{CH₃OH}

  • Conditions: 1M HCl, reflux, 12 hours .

  • Application: Generates intermediates for peptide coupling.

N-Alkylation

The pyrrolidine nitrogen undergoes alkylation with alkyl halides:
C₈H₁₄ClNO₂+R-XC₈H₁₃RNClNO₂+HX\text{C₈H₁₄ClNO₂} + \text{R-X} \rightarrow \text{C₈H₁₃RNClNO₂} + \text{HX}

  • Reagents: K₂CO₃, DMF, 60°C .

Reductive Amination

Converts ketones to amines using NaBH₃CN:

  • Substrates: Aryl ketones.

  • Yield: 50–70% .

Applications in Scientific Research

Pharmaceutical Development

The compound’s chiral structure makes it a precursor to bioactive molecules:

  • Antiviral agents: Incorporated into protease inhibitors targeting HIV-1 .

  • Analgesics: Functionalized derivatives show µ-opioid receptor affinity .

Catalysis

As a ligand in asymmetric catalysis:

  • Hydrogenation: Rhodium complexes achieve 90% ee in ketone reductions .

  • Cross-coupling: Palladium-catalyzed Suzuki reactions with aryl boronic acids .

Material Science

  • Ionic liquids: The hydrochloride form stabilizes conductive electrolytes .

ParameterValue
LD₅₀ (oral, rat)1,200 mg/kg
Skin IrritationMild (OECD 404)
Environmental ImpactReadily biodegradable

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator